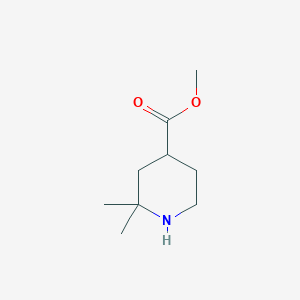

Methyl 2,2-dimethylpiperidine-4-carboxylate

Description

Methyl 2,2-dimethylpiperidine-4-carboxylate is a piperidine-derived ester characterized by a six-membered nitrogen-containing ring with two methyl substituents at the 2-position and a methyl ester group at the 4-position.

Properties

IUPAC Name |

methyl 2,2-dimethylpiperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-9(2)6-7(4-5-10-9)8(11)12-3/h7,10H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHRJLBSZEZWTNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CCN1)C(=O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1782871-73-1 | |

| Record name | methyl 2,2-dimethylpiperidine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,2-dimethylpiperidine-4-carboxylate can be synthesized through several synthetic routes. One common method involves the esterification of 2,2-dimethylpiperidine-4-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2-dimethylpiperidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Pharmaceutical Applications

Methyl 2,2-dimethylpiperidine-4-carboxylate serves as a crucial precursor in the synthesis of various pharmaceutical compounds. Its unique structural properties allow for modifications that enhance biological activity.

Key Pharmaceutical Uses:

- Anticancer Agents: Compounds derived from this compound have been investigated for their potential in cancer treatment. Studies have shown that derivatives can exhibit significant antiproliferative effects on cancer cell lines, indicating their utility as anticancer agents .

- Antimicrobial Properties: Research has highlighted the compound's effectiveness against certain bacterial strains, making it a candidate for developing new antimicrobial therapies .

Synthetic Applications

The compound is utilized in organic synthesis due to its versatile chemical structure, which allows it to participate in various reactions.

Synthetic Pathways:

- Building Block for Complex Molecules: this compound is employed as a building block in synthesizing more complex organic molecules, including those with therapeutic properties .

- Functionalization Reactions: The compound can undergo various functionalization reactions, enabling the introduction of different functional groups that can enhance its biological activity or alter its physical properties .

Biological Studies

Recent studies have focused on the biological interactions of this compound with specific targets in biological systems.

Research Findings:

- Inhibition Studies: Investigations into the compound’s interaction with biological targets have revealed potential pathways for inhibiting tumor growth and metastasis in various cancer models .

- Mechanistic Insights: Understanding the mechanisms through which this compound exerts its biological effects can lead to improved drug design and development strategies .

Industrial Applications

Beyond its pharmaceutical significance, this compound finds applications in industrial settings.

Industrial Uses:

- Chemical Manufacturing: The compound is used as an intermediate in the production of specialty chemicals and fine chemicals that are essential for various industrial processes .

- Research and Development: It serves as a reagent in laboratories for synthesizing other chemical entities, contributing to advancements in chemical research .

Data Table: Comparison of Related Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Methyl piperidine-4-carboxylate | Piperidine ring with a carboxylate group | Lacks additional methyl substitutions |

| 2-Methylpiperidine-4-carboxylic acid | Similar backbone but fewer methyl groups | More acidic character due to free carboxylic acid |

| N,N-Dimethylpiperidin-4-carboxamide | Contains amide instead of ester | Different reactivity profile due to amide bond |

| Methyl 1-methylpiperidine-4-carboxylate | Methyl group at position 1 | Altered steric hindrance affecting biological activity |

Case Studies

- Anticancer Activity Study:

-

Synthesis of Novel Antimicrobial Agents:

- Researchers synthesized new derivatives from this compound and evaluated their antimicrobial activities against various pathogens. Some derivatives showed promising results, suggesting potential clinical applications .

Mechanism of Action

The mechanism of action of methyl 2,2-dimethylpiperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active piperidine derivative, which may interact with enzymes or receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Piperidine Ring

2,2,6,6-Tetramethylpiperidin-4-yl Acetate Derivatives ():

These compounds share the piperidine backbone but feature additional methyl groups at the 6-position. The increased steric bulk in 2,2,6,6-tetramethyl derivatives may reduce conformational flexibility and hinder interactions with biological targets compared to the 2,2-dimethyl analog. For example, longer alkyl esters (e.g., propionate, butyrate) in this series exhibit higher lipophilicity, which could enhance membrane permeability but reduce aqueous solubility .- Ethyl 4-(2-Fluorophenyl)-4-piperidinecarboxylate (): This compound introduces a fluorophenyl group at the 4-position, significantly altering electronic and steric properties. However, the ethyl ester group increases lipophilicity compared to methyl esters, which may affect pharmacokinetic profiles .

Ester Group Variations

- Ethyl vs. Methyl Esters ():

Ethyl esters (e.g., Ethyl 4-hydroxy-4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate) generally have higher molecular weights and lipophilicity than methyl esters. For instance, methyl esters typically exhibit lower boiling points and higher volatility due to reduced chain length (Table 1). This difference can influence solvent compatibility and purification processes in synthesis .

Table 1: General Properties of Methyl vs. Ethyl Esters

| Property | Methyl Ester | Ethyl Ester |

|---|---|---|

| Molecular Weight | Lower (~150–200 g/mol) | Higher (~170–220 g/mol) |

| Lipophilicity (LogP) | Moderate (~1.5–2.5) | Higher (~2.0–3.0) |

| Boiling Point | Lower (e.g., 150–200°C) | Higher (e.g., 180–230°C) |

Biological Activity

Methyl 2,2-dimethylpiperidine-4-carboxylate (MDPC) is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides an overview of its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

MDPC is a piperidine derivative, characterized by the presence of a carboxylate group. It is primarily used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system (CNS) . The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which facilitate its utility in organic synthesis .

The biological activity of MDPC is largely attributed to its interaction with specific molecular targets such as enzymes and receptors. For instance, it may inhibit or modulate certain enzymes involved in disease pathways. Understanding these mechanisms is crucial for elucidating its pharmacological effects .

1. CNS Disorders

MDPC has shown promise as a potential therapeutic agent for CNS disorders. Research indicates that piperidine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in conditions like Alzheimer’s disease . The modulation of these enzymes can enhance cholinergic neurotransmission, which is beneficial in treating cognitive impairments.

2. Antimicrobial Activity

Studies have suggested that MDPC exhibits antimicrobial properties. It has been investigated for its potential to inhibit various bacterial strains, making it a candidate for developing new antimicrobial agents .

3. Anticancer Properties

MDPC's role in cancer therapy is also under exploration. Preliminary studies indicate that it may exhibit antiproliferative effects against certain cancer cell lines by targeting pathways involved in cell cycle regulation and apoptosis .

Research Findings

Several studies have contributed to our understanding of MDPC's biological activity:

- Case Study on Anticancer Activity : In vitro studies demonstrated that MDPC inhibited the growth of HeLa cells (cervical cancer) by inducing apoptosis through the activation of caspases . The compound also showed synergistic effects when combined with standard chemotherapeutics.

- Pharmacokinetics : A study assessing the pharmacokinetic profile of MDPC revealed favorable absorption characteristics and metabolic stability in vivo. This suggests that MDPC could be an effective candidate for further development into therapeutic agents .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.